1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1169989-01-8
VCID: VC2794996
InChI: InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H
SMILES: CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl
Molecular Formula: C15H19Cl2F3N4O
Molecular Weight: 399.2 g/mol

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride

CAS No.: 1169989-01-8

Cat. No.: VC2794996

Molecular Formula: C15H19Cl2F3N4O

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride - 1169989-01-8

Specification

CAS No. 1169989-01-8
Molecular Formula C15H19Cl2F3N4O
Molecular Weight 399.2 g/mol
IUPAC Name 5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride
Standard InChI InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H
Standard InChI Key QDBSJIGUWBZPLL-UHFFFAOYSA-N
SMILES CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl
Canonical SMILES CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl

Introduction

Structural Information and Physical Properties

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride is a complex organic compound with multiple functional groups and heterocyclic components. Its structure incorporates a trifluoromethyl group attached to a phenyl ring, which is further linked to a 1,2,4-oxadiazole ring. This oxadiazole ring connects to an ethyl group, which in turn attaches to a piperazine ring. The compound exists as a dihydrochloride salt, indicating it has two hydrochloride ions associated with it, which affects its solubility and stability characteristics.

The basic physical and chemical properties of the compound are summarized in Table 1.

Table 1: Physical and Chemical Properties
CAS Number1169989-01-8
Molecular FormulaC₁₅H₁₉Cl₂F₃N₄O
Molecular Weight399.24 g/mol
IUPAC Name5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride
Standard InChIInChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H
Standard InChIKeyQDBSJIGUWBZPLL-UHFFFAOYSA-N
SMILESCC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl
PubChem Compound ID42961335

The free base form of this compound (without the hydrochloride) has also been reported with CAS No. 1170356-19-0 and a molecular weight of 326.32 g/mol . The distinctive structural elements, particularly the 1,2,4-oxadiazole ring and the trifluoromethyl group, contribute significantly to the compound's physicochemical properties and potential biological activities.

Table 2: Synthetic Methods for 1,2,4-Oxadiazole Derivatives
MethodKey ReagentsAdvantages
Amidoxime-Acyl Chloride ReactionAmidoximes, acyl chlorides, TBAF or pyridineWell-established method
Amidoxime-Carboxylic Ester ReactionAmidoximes, carboxylic acid esters, catalystsVersatile substrates
Microwave-Assisted SynthesisAmidoximes, acyl chlorides/esters, NH₄F/Al₂O₃ or K₂CO₃Short reaction time, high yields
1,3-Dipolar CycloadditionNitrile oxides, nitriles, catalystsAccessible starting materials
One-pot Synthesis (Superbase)Amidoximes, carboxylic acid esters, NaOH/DMSORoom temperature reaction
Tandem ReactionNitroalkenes, arenes, nitriles, TfOHExcellent yields, short reaction time

Chemical Properties and Reactivity

The chemical properties of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride are significantly influenced by its constituent functional groups and structural elements.

Stability and Reactivity

The 1,2,4-oxadiazole ring is relatively stable under normal conditions but can undergo various transformations under specific reaction conditions. The trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are desirable properties in drug development.

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it more suitable for biological applications and aqueous testing environments. The salt form also generally confers greater stability during storage .

Acid-Base Properties

The piperazine moiety in the compound possesses basic properties due to its tertiary amine functionalities. The formation of the dihydrochloride salt indicates protonation of both nitrogen atoms in the piperazine ring, which affects the compound's solubility, pharmacokinetic properties, and potentially its biological activity profile .

Comparison with Related Compounds

Several structurally related compounds have been reported in the literature, providing a basis for comparison and understanding of structure-activity relationships.

Methyl-Substituted Analog

The methyl-substituted analog of this compound, 1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride (CAS No. 1171190-56-9), differs only in the absence of the additional methyl group on the linker between the oxadiazole and piperazine rings . This compound has a molecular formula of C₁₄H₁₇Cl₂F₃N₄O and a molecular weight of 385.21 g/mol .

Free Base Form

The free base form of the compound, 1-(1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine (CAS No. 1170356-19-0), lacks the two hydrochloride counterions, resulting in different physicochemical properties, particularly regarding solubility and stability .

Table 3 provides a comparison of these related compounds.

Table 3: Comparison of Related Compounds
PropertyTarget Compound (CAS 1169989-01-8)Methyl Analog (CAS 1171190-56-9)Free Base (CAS 1170356-19-0)
Molecular FormulaC₁₅H₁₉Cl₂F₃N₄OC₁₄H₁₇Cl₂F₃N₄OC₁₅H₁₇F₃N₄O
Molecular Weight399.24 g/mol385.21 g/mol326.32 g/mol
Structure DifferenceReferenceLacks methyl on linkerLacks HCl counterions
Predicted CCS [Ų] (M+H)⁺Not reportedNot reported175.9

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